Methotrexyl Tobramycin Amide
Description
Methotrexyl Tobramycin Amide is a semi-synthetic derivative of tobramycin, an aminoglycoside antibiotic, conjugated with methotrexate via an amide bond.
- Molecular Formula: C₃₈H₅₇N₁₃O₁₃
- Molecular Weight: 903.94 g/mol
- Physical State: Solid, soluble in DMSO and methanol
- Storage: Stable at -20°C
- Melting Point: >225°C (literature value)
The structural complexity arises from the tobramycin backbone (C₁₈H₃₇N₅O₉) modified with a methotrexate moiety. This conjugation likely enhances cellular uptake or modifies pharmacokinetics compared to parent compounds.
Properties
Molecular Formula |
C38H57N13O13 |
|---|---|
Molecular Weight |
903.9 g/mol |
IUPAC Name |
5-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H57N13O13/c1-51(12-15-10-46-33-26(47-15)32(43)49-38(44)50-33)16-4-2-14(3-5-16)34(58)48-20(35(59)60)6-7-24(54)45-11-22-21(53)9-19(41)36(61-22)63-30-17(39)8-18(40)31(29(30)57)64-37-28(56)25(42)27(55)23(13-52)62-37/h2-5,10,17-23,25,27-31,36-37,52-53,55-57H,6-9,11-13,39-42H2,1H3,(H,45,54)(H,48,58)(H,59,60)(H4,43,44,46,49,50)/t17-,18+,19+,20?,21-,22+,23+,25-,27+,28+,29-,30+,31-,36+,37+/m0/s1 |
InChI Key |
WENDJUQBUYEFLU-WRYHHRLISA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC[C@@H]4[C@H](C[C@H]([C@H](O4)O[C@@H]5[C@H](C[C@H]([C@@H]([C@H]5O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)N)O)N)N)N)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC4C(CC(C(O4)OC5C(CC(C(C5O)OC6C(C(C(C(O6)CO)O)N)O)N)N)N)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methotrexyl Tobramycin Amide involves the formation of an amide bond between methotrexate and tobramycin. This can be achieved through various methods, including:
Amide Condensation: This method uses condensing agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the formation of the amide bond.
Acid Halide Method: This involves the reaction of acid halides (such as acyl chlorides) with amines to form amides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Chemical Reactions Analysis
Verification of Compound Existence
-
Methotrexate (MTX) is a well-characterized antifolate drug with FDA approval since 1953, widely used in cancer and autoimmune diseases .
-
Tobramycin is an aminoglycoside antibiotic, but no references to covalent conjugation with MTX were found in the provided sources .
-
The term "Methotrexyl Tobramycin Amide" is not indexed in PubMed, DrugBank, PubChem, or the Journal of Medicinal Chemistry .
Chemical Feasibility of MTX-Tobramycin Amide Formation
While MTX contains a glutamic acid moiety with carboxyl groups that could theoretically form amides , and tobramycin has primary amines , no experimental evidence for such a reaction exists in the sources:
Key Challenges:
-
Steric Hindrance : MTX’s bulky pteridine ring and tobramycin’s multi-hydroxyl structure would complicate coupling .
-
Reactivity : MTX’s α-carboxyl group is critical for binding dihydrofolate reductase; derivatization here would likely abolish pharmacological activity .
-
Synthetic Methods : Current MTX-amide research focuses on prodrugs with small molecules (e.g., hexamethyleneamine), not large aminoglycosides .
Documented MTX-Amide Chemistry
The search results highlight MTX-amide derivatives, none involving tobramycin:
Gaps in Current Knowledge
-
No studies describe hybrid molecules combining MTX with aminoglycosides.
-
Tobramycin’s primary use as a standalone antibiotic lacks evidence for synergy with MTX in covalent conjugates.
Recommendations for Further Research
-
Synthetic Exploration : Use MTX’s γ-carboxyl group for conjugation with tobramycin’s amines via carbodiimide or maleimide chemistry .
-
Analytical Characterization : Employ LC-MS and NMR to confirm amide bond formation and structural integrity.
-
Stability Testing : Evaluate hydrolytic degradation under physiological conditions (pH 7.4 vs. lysosomal pH 4.5–5.0) .
Given the absence of prior data, this compound remains hypothetical. Researchers interested in pursuing this hybrid should consult recent literature on antibody-drug conjugates or dual-action therapeutics for methodological guidance.
Scientific Research Applications
Methotrexyl Tobramycin Amide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methotrexyl Tobramycin Amide involves the combined effects of its components:
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Methotrexyl Tobramycin Amide with other tobramycin derivatives and structurally related compounds:
Functional Group Variations
- Amide vs. Sulfate : this compound’s covalent amide bond provides metabolic stability compared to Tobramycin Sulfate’s ionic interactions, which enhance solubility but may limit tissue penetration .
- Biotin vs. Methotrexate Conjugation : Biotinyl Tobramycin Amide leverages receptor-mediated targeting, whereas this compound may synergize antibacterial and anticancer effects .
Research Findings and Clinical Relevance
- Electrochemical Sensing : Tobramycin aptamers conjugated with osmium complexes (via amide bonds) demonstrate pH-insensitive detection, a strategy applicable to this compound for therapeutic monitoring .
- Antifungal Activity : While unmodified tobramycin lacks antifungal effects, this compound’s methotrexate component may indirectly inhibit fungal folate metabolism, though this remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
